4-(2-(2-methoxyphenyl)-2-oxoethyl)-2-methylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione
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Description
4-(2-(2-methoxyphenyl)-2-oxoethyl)-2-methylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione is a useful research compound. Its molecular formula is C19H17NO5 and its molecular weight is 339.347. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds, such as dibenzo[b,f][1,4]oxazepine derivatives, have been found to interact with a variety of targets, including antidepressant receptors , analgesic receptors , calcium channels , histamine H4 receptors , and HIV-1 reverse transcriptase .
Mode of Action
It is known that similar compounds can inactivate enzymes such as chymotrypsin . The inactivation is stoichiometric and proceeds with rate constants of 7 X 10 (5) M-1 min-1 and greater than 4 X 10 (6) M-1 min-1 .
Biochemical Pathways
Similar compounds have been found to induce cell cycle arrest in the g2/m phase , suggesting that they may affect cell cycle regulation pathways.
Result of Action
Similar compounds have been found to display potent cytotoxicity in both benign (mcf-7) and metastatic (mda-mb-231) breast cancer cells . These compounds were more selective for the MCF-7 cells .
Properties
IUPAC Name |
4-[2-(2-methoxyphenyl)-2-oxoethyl]-2-methyl-1,4-benzoxazepine-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO5/c1-12-18(22)20(19(23)14-8-4-6-10-17(14)25-12)11-15(21)13-7-3-5-9-16(13)24-2/h3-10,12H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAWZATMFHJNCER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C(=O)C2=CC=CC=C2O1)CC(=O)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.